![molecular formula C23H28N4O2S B2919078 2-(isopentylthio)-8,8-dimethyl-5-(pyridin-4-yl)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione CAS No. 631855-03-3](/img/structure/B2919078.png)
2-(isopentylthio)-8,8-dimethyl-5-(pyridin-4-yl)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione
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Description
2-(isopentylthio)-8,8-dimethyl-5-(pyridin-4-yl)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione is a useful research compound. Its molecular formula is C23H28N4O2S and its molecular weight is 424.56. The purity is usually 95%.
BenchChem offers high-quality 2-(isopentylthio)-8,8-dimethyl-5-(pyridin-4-yl)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(isopentylthio)-8,8-dimethyl-5-(pyridin-4-yl)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Anti-Fibrosis Activity
The pyrimidine moiety within the compound’s structure is known for its anti-fibrotic properties. Research has shown that pyrimidine derivatives can effectively inhibit the expression of collagen and the content of hydroxyproline in cell culture medium, indicating potential as novel anti-fibrotic drugs . This application is particularly relevant in the treatment of fibrotic diseases, where the reduction of excessive fibrous tissue can be therapeutic.
Antiproliferative Effects
Compounds with similar structures have been evaluated for their antiproliferative activity against various cancer cell lines. They have shown the ability to induce cell death by activating apoptotic pathways, suggesting their use as potential chemotherapeutic agents . The compound’s ability to disrupt the proliferation of cancer cells could be harnessed to develop new cancer treatments.
Synthesis of Heterocyclic Compounds
The compound’s heterocyclic nature makes it a valuable precursor in the synthesis of novel heterocyclic compounds with potential biological activities. These activities are crucial in medicinal chemistry for the development of new drugs and treatments .
Pharmacological Research
Due to the diverse biological activities exhibited by pyrimidine derivatives, such as antimicrobial, antiviral, and antitumor properties, this compound could be a significant subject of pharmacological research . It could lead to the discovery of new drugs with multiple therapeutic effects.
Chemical Biology
In chemical biology, the compound could be used to study the interaction between biological systems and chemical processes. Its complex structure may help in understanding how chemical compounds affect biological systems at the molecular level .
Fluorescence Sensing
Compounds with pyrazolo[4,3-c]pyridine structures have been identified as potent pH indicators with fluorescence properties. This compound could potentially be modified to serve as a fluorescent probe for sensing pH changes in various environments .
properties
IUPAC Name |
8,8-dimethyl-2-(3-methylbutylsulfanyl)-5-pyridin-4-yl-5,7,9,10-tetrahydro-3H-pyrimido[4,5-b]quinoline-4,6-dione |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28N4O2S/c1-13(2)7-10-30-22-26-20-19(21(29)27-22)17(14-5-8-24-9-6-14)18-15(25-20)11-23(3,4)12-16(18)28/h5-6,8-9,13,17H,7,10-12H2,1-4H3,(H2,25,26,27,29) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHCKGMVHYQUCDV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCSC1=NC2=C(C(C3=C(N2)CC(CC3=O)(C)C)C4=CC=NC=C4)C(=O)N1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(isopentylthio)-8,8-dimethyl-5-(pyridin-4-yl)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione |
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